N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide
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Overview
Description
“N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)propionamide” is a compound that has been studied in the context of various applications . It has a molecular weight of 312.43 .
Chemical Reactions Analysis
The specific chemical reactions involving “N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)propionamide” are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)propionamide” are not fully detailed in the available resources .Scientific Research Applications
Synthesis and Biological Activity
- The compound has been involved in the synthesis and evaluation of anti-inflammatory activity in Ibuprofen analogs. Derivatives synthesized demonstrated potent anti-inflammatory activity (Rajasekaran, Sivakumar, & Jayakar, 1999).
- Additionally, it's used in the synthesis of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione, which showed antibacterial activities (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).
Metabolic and Pharmacological Insights
- The compound has been part of studies on metabolism and pharmacology, notably in the identification of metabolites of flumatinib in chronic myelogenous leukemia patients, indicating its use in studying metabolic pathways of certain drugs in humans (Gong, Chen, Deng, & Zhong, 2010).
- It also plays a role in pharmacological research, as seen in the study of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, which displayed significant pharmacological activity (Śladowska, Potoczek, Sieklucka-Dziuba, Semczuk, & Kleinrok, 1995).
Chemical Synthesis and Characterization
- The compound is integral in the synthesis and characterization of new chemical entities. For example, it was used in synthesizing novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
- Its role is also evident in the development of inhibitors for soluble epoxide hydrolase, showcasing its utility in the discovery and optimization of novel inhibitors for various enzymes (Thalji, McAtee, Belyanskaya, Brandt, & Brown et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways of cells, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular functions.
Biochemical Pathways
Tyrosine kinase inhibitors, like similar compounds, can affect multiple signaling pathways involved in cell growth and survival . The downstream effects of these changes can include altered cell proliferation, differentiation, and apoptosis.
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to changes in cellular functions such as growth, differentiation, and metabolism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-19(24)21-17-8-6-16(7-9-17)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGKVZZVWIRYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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